N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide
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Description
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
1,3,4-Oxadiazole and benzamide derivatives are synthesized for biological evaluation, particularly for their anticancer properties. For instance, studies have synthesized novel benzenesulfonamide derivatives to investigate their in vitro antitumor activity against HepG2 and MCF-7 cell lines. These compounds have been evaluated for potential interactions with biological targets, such as the KSHV thymidylate synthase complex, demonstrating the chemical reactivity and synthesis routes for creating sulfonamide derivatives with significant biological applications (Fahim & Shalaby, 2019).
Anticancer Activity
Several studies have designed and synthesized substituted benzamides to evaluate their anticancer activity against various cancer cell lines. These compounds exhibit moderate to excellent anticancer activity, highlighting the potential of 1,3,4-oxadiazole derivatives in cancer therapy. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were found to have higher anticancer activities than the reference drug in certain cases, indicating their relevance in medicinal chemistry research (Ravinaik et al., 2021).
Material Science Applications
Beyond medicinal applications, 1,3,4-oxadiazole derivatives have also been explored for their potential in material science. For instance, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized and characterized, showing good thermal stability and the ability to form thin flexible films with potential applications in electronics and materials engineering (Sava et al., 2003).
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12(2)28(25,26)17-9-7-15(8-10-17)18(24)21-20-23-22-19(27-20)16-6-5-13(3)14(4)11-16/h5-12H,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZBGVRDSVZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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